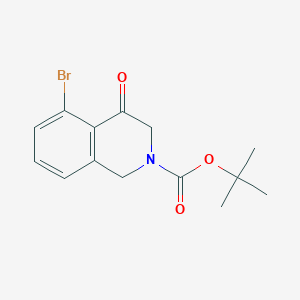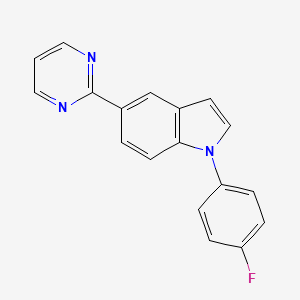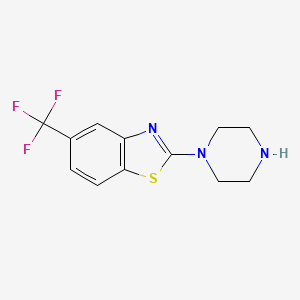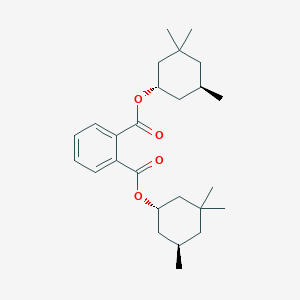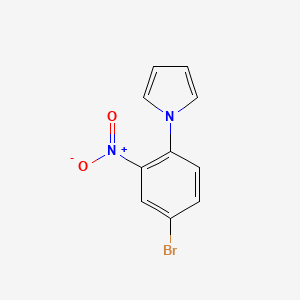
1-(4-Bromo-2-nitrophenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-nitrophenyl)pyrrole is a heterocyclic aromatic compound that features a pyrrole ring substituted with a 4-bromo-2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)pyrrole typically involves the bromination of 1-(4-nitrophenyl)-2-formylpyrrole. The reaction is carried out using bromine in chloroform without a catalyst, yielding 5-bromo and 4,5-dibromo derivatives. In the presence of excess aluminum chloride, 4-bromo-1-(4-nitrophenyl)-2-formylpyrrole is formed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of brominating agents and appropriate solvents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-nitrophenyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Bromination: Bromine in chloroform.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution: Various substituted pyrroles.
Reduction: 1-(4-Bromo-2-aminophenyl)pyrrole.
Oxidation: Oxidized derivatives of the pyrrole ring.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-nitrophenyl)pyrrole has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)pyrrole is primarily based on its ability to undergo various chemical reactions. The bromine and nitro groups play a crucial role in its reactivity, allowing it to participate in substitution, reduction, and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile compound in chemical research.
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)pyrrole-2-carbaldehyde: Similar structure but lacks the bromine atom.
2-Cyano-1-(4-nitrophenyl)pyrrole: Contains a cyano group instead of a bromine atom.
Uniqueness: 1-(4-Bromo-2-nitrophenyl)pyrrole is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
1-(4-bromo-2-nitrophenyl)pyrrole |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H |
Clave InChI |
CRVCVZKEHMLGRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


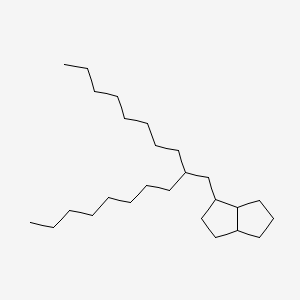
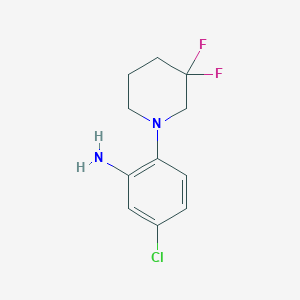
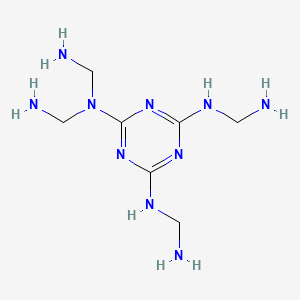
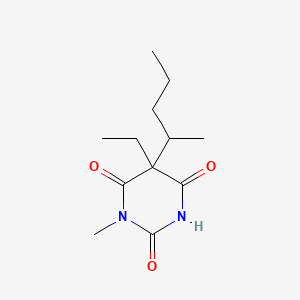
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
